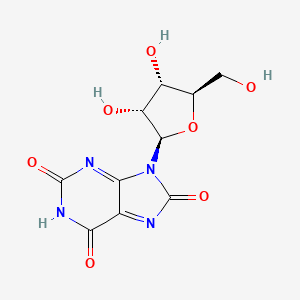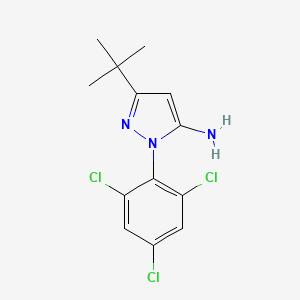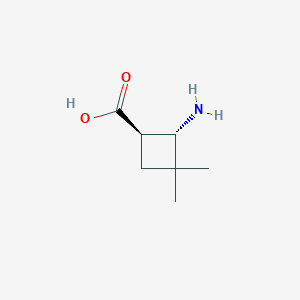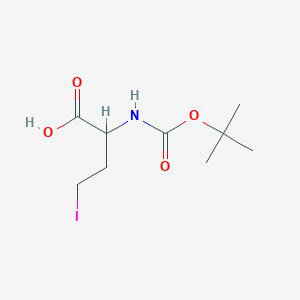
2-((tert-Butoxycarbonyl)amino)-4-iodobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((tert-Butoxycarbonyl)amino)-4-iodobutanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is significant in organic synthesis, particularly in peptide chemistry, due to its role in protecting amino groups during chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-4-iodobutanoic acid typically involves the protection of the amino group with a Boc group. The process begins with the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The iodination step can be achieved using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-4-iodobutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can replace the iodine atom.
Deprotection: Strong acids like trifluoroacetic acid or hydrochloric acid in methanol are commonly used.
Major Products
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Deprotection: Yields the free amino acid after removal of the Boc group.
Wissenschaftliche Forschungsanwendungen
2-((tert-Butoxycarbonyl)amino)-4-iodobutanoic acid is used extensively in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and other organic syntheses.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the synthesis of complex organic molecules and materials.
Wirkmechanismus
The mechanism of action for 2-((tert-Butoxycarbonyl)amino)-4-iodobutanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid
- (2S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butoxycarbonyl)amino methyl phenyl)propanoic acid
Uniqueness
2-((tert-Butoxycarbonyl)amino)-4-iodobutanoic acid is unique due to the presence of the iodine atom, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C9H16INO4 |
|---|---|
Molekulargewicht |
329.13 g/mol |
IUPAC-Name |
4-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C9H16INO4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4-5H2,1-3H3,(H,11,14)(H,12,13) |
InChI-Schlüssel |
UOTTZTYQFUIRCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCI)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


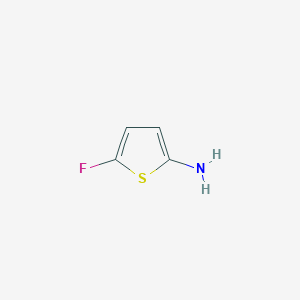
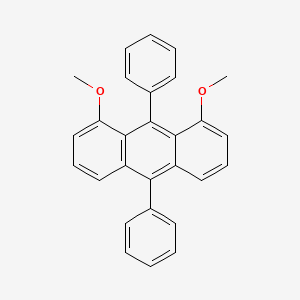
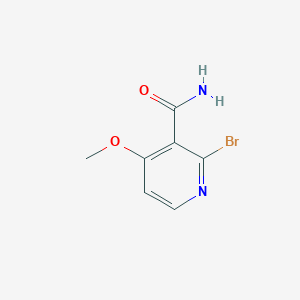
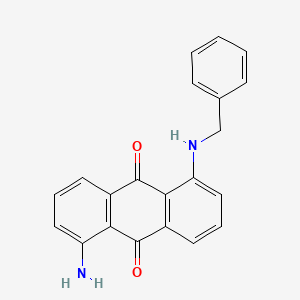



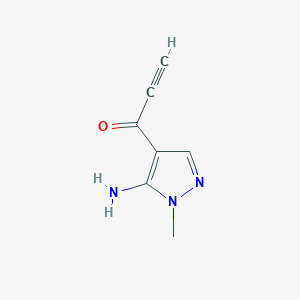
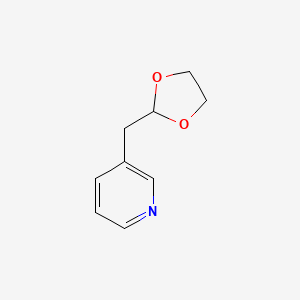
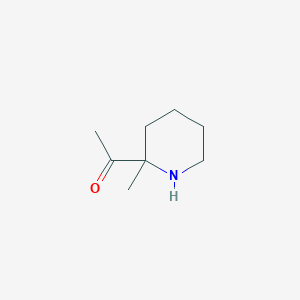
![[(1S,3R,5R,6S,8R,10R,11S,13R,16S,18R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-5,10,15,25,30,35,40-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-20-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13146637.png)
